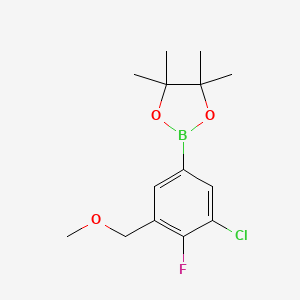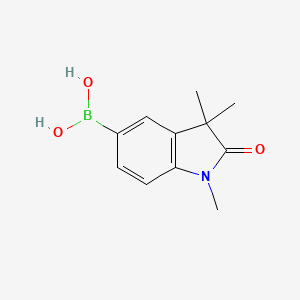
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-oxoindoline scaffold, which is further substituted with three methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 1,3,3-trimethyl-2-oxoindoline with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted indoline derivatives (from substitution reactions).
Wissenschaftliche Forschungsanwendungen
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Wirkmechanismus
The mechanism of action of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The boronic acid group can also act as a Lewis acid, coordinating with nucleophiles and facilitating substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Oxoindolin-5-ylboronic Acid: A structurally similar compound with a different substitution pattern on the indoline ring.
Uniqueness
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups on the indoline ring enhances its stability and makes it a valuable reagent in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C11H14BNO3 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(1,3,3-trimethyl-2-oxoindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-11(2)8-6-7(12(15)16)4-5-9(8)13(3)10(11)14/h4-6,15-16H,1-3H3 |
InChI-Schlüssel |
MQOYQBQWVZCSSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
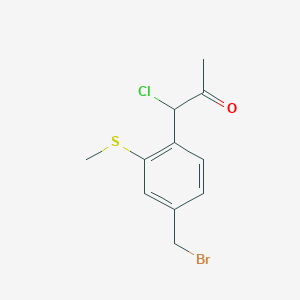

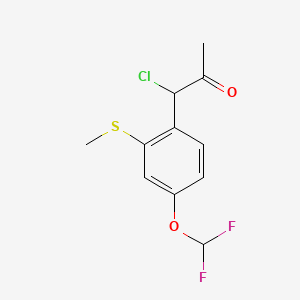
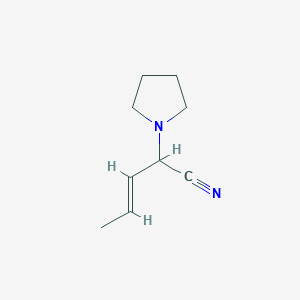

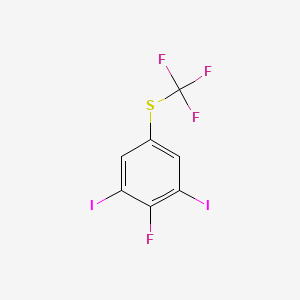

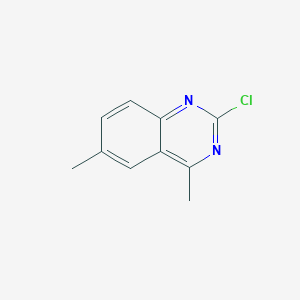
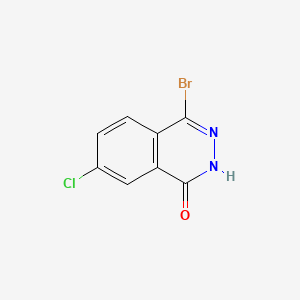

![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)

